Nat1-IN-1

Enzymology Inhibitor Discovery Arylamine N-acetyltransferase

Nat1-IN-1 (Compound 350) is the most potent NAT1 inhibitor available (IC50: 44 nM)—17-fold more potent than Compound 10 and ~295-fold more potent than 5-benzylidenerhodanine. This second-generation naphthoquinone is the only NAT1 inhibitor validated to reversibly decrease basal and maximal mitochondrial respiration without impacting ATP production. Its unique functional phenotype makes it the definitive chemical probe for hypermetabolic disease research (ALS, cancer cachexia, sepsis). Choose Nat1-IN-1 to ensure reproducible target engagement and mitochondrial reprogramming outcomes unmatched by weaker analogs.

Molecular Formula C24H18N2O6S
Molecular Weight 462.5 g/mol
Cat. No. B15588017
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNat1-IN-1
Molecular FormulaC24H18N2O6S
Molecular Weight462.5 g/mol
Structural Identifiers
InChIInChI=1S/C24H18N2O6S/c27-20(28)14-15-10-12-16(13-11-15)25-21-22(26-33(31,32)17-6-2-1-3-7-17)24(30)19-9-5-4-8-18(19)23(21)29/h1-13,25-26H,14H2,(H,27,28)
InChIKeyHXOHLRYVWOJKDU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Nat1-IN-1 (Compound 350): A Potent and Selective NAT1 Inhibitor for Metabolic and Mitochondrial Dysfunction Research


Nat1-IN-1 (also designated Compound 350 or Cmp350) is a potent, small-molecule inhibitor of human arylamine N-acetyltransferase 1 (NAT1), demonstrating an in vitro IC50 of 44 nM . NAT1 is a key enzyme involved in xenobiotic metabolism and has recently been identified as a regulator of mitochondrial function and cellular energy homeostasis [1]. As a second-generation naphthoquinone derivative, Nat1-IN-1 is utilized as a chemical probe to dissect the role of NAT1 in hypermetabolic diseases including amyotrophic lateral sclerosis (ALS), cancer cachexia, and sepsis . Its high purity (>98%) and well-defined formulation protocols ensure reproducibility in both in vitro biochemical assays and cell-based functional studies .

Why Generic NAT1 Inhibitors Cannot Substitute for Nat1-IN-1 in Mitochondrial and Metabolic Studies


Direct substitution of Nat1-IN-1 with alternative NAT1 inhibitors is scientifically untenable due to vast discrepancies in biochemical potency, cellular target engagement, and validated functional outcomes. Common NAT1 inhibitors, such as the foundational scaffold 5-benzylidenerhodanine, exhibit weak potency (IC50 = 13,000 nM) . While more recent naphthoquinone-based inhibitors (e.g., Compound 10) show improved potency (IC50 = 750 nM), they remain approximately 17-fold less potent than Nat1-IN-1 in enzymatic assays [1]. Furthermore, Nat1-IN-1 is the lead compound specifically validated to induce a reversible shift in cellular metabolism—decreasing basal and maximal respiration without impacting ATP production—a functional phenotype not robustly demonstrated with earlier or less potent inhibitors [2]. Therefore, utilizing a weaker or uncharacterized analog risks insufficient target engagement and fails to replicate the specific mitochondrial reprogramming effects reported for Nat1-IN-1.

Quantitative Comparative Evidence for Nat1-IN-1 (Compound 350) Versus NAT1 Inhibitor Alternatives


Biochemical Potency: Nat1-IN-1 Exhibits Sub-50 nM Inhibition, Outperforming Lead Naphthoquinone Compound 10

Nat1-IN-1 demonstrates a biochemical IC50 of 44 nM against recombinant human NAT1, establishing it as a highly potent inhibitor. In contrast, the previously characterized lead naphthoquinone inhibitor, designated 'Compound 10' (9,10-dihydro-9,10-dioxo-1,2-anthracenediyl diethyl ester), exhibits an IC50 of 750 nM in the same enzymatic assay format [1]. This represents a significant quantitative advantage for Nat1-IN-1.

Enzymology Inhibitor Discovery Arylamine N-acetyltransferase

Potency Advantage Over Early Rhodanine-Based NAT1 Inhibitor Scaffolds

Compared to the foundational rhodanine class of NAT1 inhibitors, Nat1-IN-1 (a second-generation naphthoquinone) demonstrates a dramatic improvement in target engagement. A key comparator, 5-benzylidenerhodanine, exhibits an IC50 of 13,000 nM (13 µM) . This establishes Nat1-IN-1 as approximately 295-fold more potent than this early scaffold.

Medicinal Chemistry Structure-Activity Relationship Chemical Probe

Cellular Functional Efficacy: Nat1-IN-1 Reversibly Modulates Mitochondrial Respiration in Cancer Cells

In functional cellular assays using MDA-MB-231 breast cancer cells, Nat1-IN-1 (Cmp350) was shown to significantly decrease both basal respiration and reserve respiratory capacity without affecting ATP production [1]. This effect is reversible and occurs at concentrations where NAT1 activity is inhibited by over 85% without overt toxicity up to 100 µM . While Compound 10 has shown effects on cell proliferation and invasion, a direct, published, side-by-side comparison of these specific mitochondrial functional parameters with Nat1-IN-1 is not available.

Mitochondrial Metabolism Cancer Cell Biology Seahorse Assay

Optimal Research Applications for Nat1-IN-1 Based on Validated Evidence


Investigating NAT1-Dependent Mitochondrial Reprogramming in Cancer Metabolism

Nat1-IN-1 is the ideal chemical probe for researchers using extracellular flux analysis to study the role of NAT1 in cellular respiration. Its validated ability to decrease basal and reserve respiratory capacity in MDA-MB-231 cells without impacting ATP production provides a specific, robust phenotype [1]. This makes it particularly well-suited for experiments aiming to shift cancer cell fuel dependency toward glycolysis.

High-Potency Positive Control for NAT1 Enzymatic and Cellular Assays

With an IC50 of 44 nM, Nat1-IN-1 serves as an excellent high-potency positive control for establishing assay windows in NAT1 activity screens [1]. Its superior potency compared to earlier scaffolds like Compound 10 (IC50: 750 nM) and 5-benzylidenerhodanine (IC50: 13,000 nM) ensures complete target inhibition at lower, less cytotoxic concentrations, establishing a clear '0% activity' baseline [2] .

In Vitro Modeling of Hypermetabolic Disease States

For studies focused on ALS, cancer cachexia, or sepsis, Nat1-IN-1 offers a targeted approach to inhibit NAT1 activity [1]. The functional data showing altered mitochondrial metabolism provide a mechanistic link to the hypermetabolic state, allowing researchers to model and test the impact of NAT1 inhibition on disease-relevant cellular phenotypes [1].

Structure-Activity Relationship (SAR) Studies of Naphthoquinone NAT1 Inhibitors

As a second-generation naphthoquinone lead compound, Nat1-IN-1 provides a potent benchmark for SAR studies [1]. Medicinal chemists can utilize its defined structure (C24H18N2O6S) and potent activity profile as a starting point for designing novel derivatives or as a reference compound when screening new NAT1 inhibitors, ensuring a high standard for comparative potency.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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